molecular formula C15H18Cl2N2O2 B12688605 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride CAS No. 89928-59-6

3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride

Cat. No.: B12688605
CAS No.: 89928-59-6
M. Wt: 329.2 g/mol
InChI Key: ADAZAFSUJQNPLR-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride is a complex organic compound with a unique structure that includes an isoquinoline core, a carboxylic acid group, and a dimethylaminoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-methylisoquinoline to introduce the chloro group. This is followed by the esterification of the carboxylic acid group with 2-(dimethylamino)ethanol under acidic conditions to form the ester. The final step involves the formation of the monohydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds with similar isoquinoline cores but different substituents.

    Carboxylic acid esters: Other esters with different alcohol or acid components.

    Chloro-substituted compounds: Compounds with chloro groups in different positions or on different cores.

Uniqueness

3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride is unique due to its combination of functional groups and its specific structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

CAS No.

89928-59-6

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

2-(dimethylamino)ethyl 1-chloro-4-methylisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C15H17ClN2O2.ClH/c1-10-11-6-4-5-7-12(11)14(16)17-13(10)15(19)20-9-8-18(2)3;/h4-7H,8-9H2,1-3H3;1H

InChI Key

ADAZAFSUJQNPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)OCCN(C)C.Cl

Origin of Product

United States

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